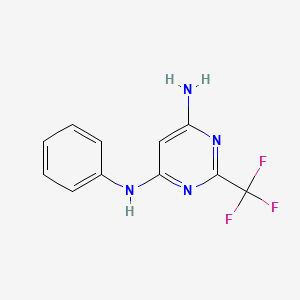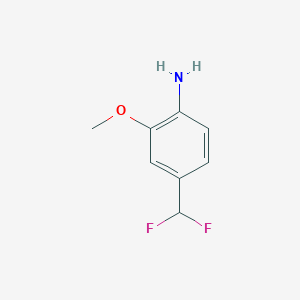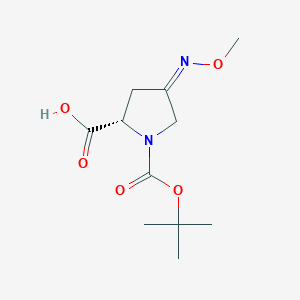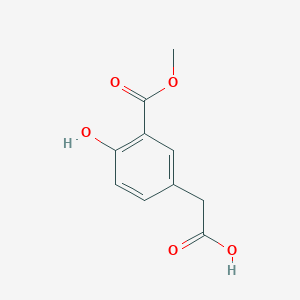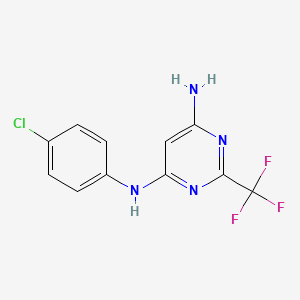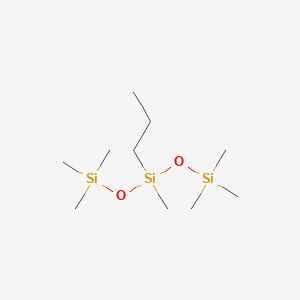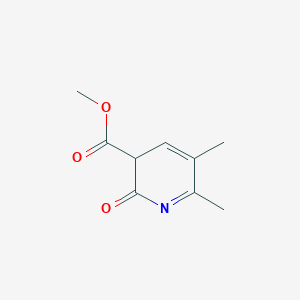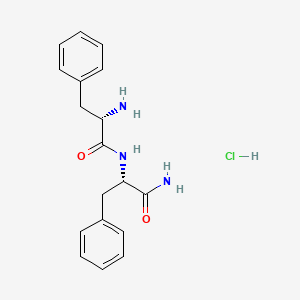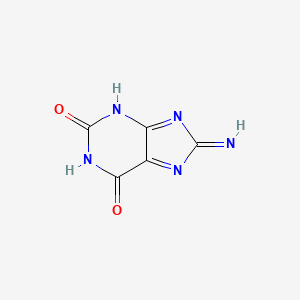
8-Aminopurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminoxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. Xanthine derivatives are known for their diverse biological activities, including roles as bronchodilators, psycho-stimulants, and cardiac stimulants . 8-Aminoxanthine, in particular, has garnered interest due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoxanthine typically involves the conversion of 8-aminohypoxanthine to 8-Aminoxanthine via xanthine oxidase . Another method involves the conversion of 8-aminoxanthine derivatives into diazonium salts, which are then treated with alkyl cyanides in dry pyridine to yield 8-substituted 2,6-purinediones .
Industrial Production Methods: While specific industrial production methods for 8-Aminoxanthine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoxanthine undergoes various chemical reactions, including:
Oxidation: Conversion of 8-aminohypoxanthine to 8-Aminoxanthine by xanthine oxidase.
Substitution: Formation of diazonium salts from 8-aminoxanthine derivatives, followed by substitution reactions with alkyl cyanides.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary enzyme used.
Substitution: Alkyl cyanides and dry pyridine are commonly used reagents.
Major Products:
Oxidation: 8-Aminoxanthine.
Substitution: 8-substituted 2,6-purinediones.
Scientific Research Applications
8-Aminoxanthine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various xanthine derivatives.
Mechanism of Action
8-Aminoxanthine exerts its effects primarily through the inhibition of purine nucleoside phosphorylase, leading to diuresis, natriuresis, and glucosuria . It is metabolized from 8-aminohypoxanthine by xanthine oxidase . The molecular targets include purine nucleoside phosphorylase and pathways involved in renal excretory functions.
Comparison with Similar Compounds
- 8-Aminoguanine
- 8-Aminoguanosine
- 8-Aminoinosine
- 8-Aminohypoxanthine
Comparison: 8-Aminoxanthine is unique in its specific inhibition of purine nucleoside phosphorylase and its subsequent effects on renal excretory functions . While 8-aminoguanine and 8-aminoguanosine also inhibit purine nucleoside phosphorylase, they have additional effects such as antikaluresis . 8-Aminoinosine and 8-aminohypoxanthine share structural similarities with 8-Aminoxanthine but differ in their potency and specific renal effects .
Properties
Molecular Formula |
C5H3N5O2 |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
8-imino-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H3N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,6,8,9,10,11,12) |
InChI Key |
XQBOZPXPWOHNAA-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=N)N=C1NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B12331655.png)
![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine](/img/structure/B12331670.png)
